Product packaging for Mitragynine(Cat. No.:CAS No. 6202-22-8)

Mitragynine

Cat. No.: B10764465
CAS No.: 6202-22-8
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N

Description

Mitragynine (CAS 4098-40-2) is the principal indole alkaloid and most abundant psychoactive compound found in the leaves of the Mitragyna speciosa (kratom) plant. This high-purity compound is an invaluable research tool for neuroscientists and pharmacologists investigating its complex and nuanced pharmacology. This compound functions primarily as a partial agonist at the human μ-opioid receptor (MOR), while also exhibiting affinity for κ- and δ-opioid receptors. Its significant research value lies in its unique activity as an adrenergic receptor agonist and its interactions with various serotonergic (e.g., 5-HT2C, 5-HT1A) and dopaminergic pathways. These multifaceted mechanisms make it a critical compound for in vitro studies aimed at elucidating the structure-activity relationships of natural products, understanding G-protein coupled receptor (GPCR) signaling bias, and exploring the potential for novel analgesic pathways that diverge from classical opiates. Ongoing research focuses on its pharmacological profile, receptor binding kinetics, downstream signaling effects (e.g., β-arrestin recruitment vs. G-protein activation), and its metabolites, which are crucial for advancing the understanding of alkaloid biochemistry and neuropharmacology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B10764465 Mitragynine CAS No. 6202-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4098-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitragynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITRAGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitragynine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 °C
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biosynthesis of Mitragynine

Putative Biosynthetic Pathways for Mitragynine (B136389) in Mitragyna speciosa

The construction of the this compound molecule draws upon two fundamental biosynthetic routes to create its two main structural components: the tryptamine (B22526) portion and the monoterpenoid portion. nih.gov

The monoterpenoid portion of this compound is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov This pathway is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov Through a series of enzymatic steps, these precursors are converted into geranyl diphosphate (GPP), a ten-carbon monoterpene precursor. GPP is then transformed into the iridoid monoterpenoid, secologanin (B1681713). bohrium.com Secologanin provides the complex, rearranged monoterpene unit that will ultimately fuse with tryptamine.

The convergence of the shikimic acid and MEP pathways marks the entry into the specific monoterpene indole (B1671886) alkaloid (MIA) pathway. The key initiating step is the stereoselective Pictet-Spengler condensation of tryptamine (from the shikimate pathway) and secologanin (from the MEP pathway). researchgate.netresearchgate.net This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), producing the crucial intermediate, strictosidine. researchgate.net

Strictosidine is the universal precursor for the vast majority of the more than 3,000 known MIAs. nih.govresearchgate.net It serves as the central branching point from which various alkaloid skeletons, including the Corynanthe-type structure of this compound, are derived. nih.govacs.org Research has identified orthologues of the genes responsible for strictosidine biosynthesis in the transcriptome of M. speciosa. nih.govmpg.de Interestingly, while this compound accumulates primarily in the leaves and stems, the genes for the early steps of the pathway, including the formation of the strictosidine aglycone, are preferentially expressed in the roots. nih.govmpg.de This suggests that early intermediates may be synthesized in the roots and then transported to the aerial parts of the plant for the final biosynthetic modifications. mpg.debiorxiv.org

Enzymatic Steps in this compound Biosynthesis

Following the formation of strictosidine, a series of enzymatic transformations sculpt the molecule into the specific Corynanthe-type structure of this compound. These steps involve deglycosylation and critical reduction reactions that establish the core stereochemistry of the final product.

The first committed step after the formation of strictosidine is its deglycosylation. The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone. researchgate.netnih.gov This aglycone is an unstable intermediate containing a reactive dialdehyde (B1249045) group that can be reductively trapped to form various isomers, leading to the diversification of MIA scaffolds. mpg.dempg.de

The formation of the Corynanthe-type scaffold of this compound from the strictosidine aglycone is a critical, stereochemically complex step governed by reductase enzymes. researchgate.net These enzymes belong to the medium-chain alcohol dehydrogenase family. mpg.de In M. speciosa, two key reductases, designated MsDCS1 and MsDCS2, have been identified that act on the strictosidine aglycone. nih.govacs.org

These enzymes catalyze the reduction of the aglycone to form dihydrocorynantheine (B1227059), a likely biosynthetic intermediate. acs.orgmpg.de The stereoselectivity of these reductases is crucial, as they can produce different isomers at the C-20 position. nih.gov This stereochemical outcome determines whether the biosynthetic pathway proceeds toward (20S)-corynantheidine (the precursor to this compound) or (20R)-corynantheidine (the precursor to its epimer, speciogynine). nih.govmpg.de Subsequent enzymatic modifications, including methylation steps catalyzed by enzymes like enol O-methyltransferase (MsEnolMT), complete the formation of this compound. nih.govacs.org The final steps are believed to involve hydroxylation at the C-9 position followed by a final O-methylation. researchgate.netnih.gov

Data Tables

Table 1: Key Pathways and Precursors in this compound Biosynthesis

PathwayKey Precursor(s) ProvidedInitial SubstratesFinal Product for MIA Pathway
Shikimic Acid Pathway TryptamineCarbohydrates (from Glycolysis/Pentose Phosphate Pathway)L-Tryptophan
MEP Pathway SecologaninPyruvate, Glyceraldehyde 3-PhosphateGeranyl Diphosphate

Table 2: Major Enzymatic Steps and Intermediates

StepEnzyme(s)Substrate(s)Product(s) / Intermediate(s)
1. Condensation Strictosidine Synthase (STR)Tryptamine, SecologaninStrictosidine
2. Deglycosylation Strictosidine β-D-Glucosidase (SGD)StrictosidineStrictosidine Aglycone
3. Scaffold Formation (Reduction) Dihydrocorynantheine Synthase (e.g., MsDCS1, MsDCS2)Strictosidine Aglycone(20S/20R)-Corynantheidine Precursors
4. Methylation Enol O-Methyltransferase (MsEnolMT) & othersCorynantheidine (B1225087) PrecursorsThis compound / Speciogynine (B3026189)

Characterization of Enol O-Methyltransferases

The biosynthesis of this compound involves a crucial methylation step catalyzed by an enol O-methyltransferase (OMT). Research has identified a specific enzyme, MsEnolMT, from Mitragyna speciosa that is responsible for the O-methylation at the C-16 position of the intermediate 11a/b. nih.gov This methylation converts the enol intermediate to yield corynantheidine (5a/b), the direct precursor to this compound and its stereoisomer speciogynine. nih.gov

To identify the gene responsible for this step, researchers analyzed the M. speciosa transcriptome for methyltransferase genes that showed a high co-expression correlation with the previously identified reductase, MsDCS1. nih.gov Among five candidates tested, only one, MsEnolMT, demonstrated the expected methyltransferase activity in coupled enzyme assays. nih.gov This enzyme is part of the SABATH methyltransferase family but forms a distinct clade that catalyzes an unusual non-aromatic enol methylation. nih.govbiorxiv.org The characterization was performed through in vitro assays using purified recombinant enzymes expressed in E. coli. nih.gov The activity was confirmed by incubating the enzyme with strictosidine, strictosidine glucosidase (to form the aglycone), a reductase (like MsDCS1), NADPH, and the methyl donor S-adenosyl-L-methionine (SAM). nih.gov The resulting product, corynantheidine, was identified via liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Investigation of Hydroxylase and Methyltransferase Activities

The final steps in the biosynthesis of this compound from its precursor, (20S)-corynantheidine, involve a hydroxylation at the C-9 position of the indole ring, followed by a methylation of this newly added hydroxyl group. nih.govresearchgate.net Despite extensive research, the specific native enzymes in Mitragyna speciosa that perform these two final modifications have not yet been conclusively identified. nih.govnih.gov

In one study, researchers screened 172 candidate oxidase genes from M. speciosa, including cytochrome P450 monooxygenases, but none showed the ability to hydroxylate either (20S)-corynantheidine or its (20R) epimer in vitro. nih.govbiorxiv.org Attempts to use known fungal P450s that act on similar substrates also failed to produce the desired hydroxylation. nih.gov

Due to the challenge of identifying the authentic kratom enzymes, scientists have turned to a "mutasynthetic" or heterologous enzyme approach to complete the pathway. nih.govnih.gov This involves using enzymes from other organisms that can perform the required chemical transformations. For instance, the tryptamine 4-hydroxylase from the psychedelic mushroom Psilocybe cubensis (PcuT4H) has been successfully used to carry out the C-9 hydroxylation step. nih.govresearchgate.net Following this, a methyltransferase discovered in the firebush plant, Hamelia patens (Hp9OMT), was shown to catalyze the final methylation, converting 9-hydroxy-corynantheidine into this compound. nih.gov The successful use of these substitute enzymes has enabled the complete four-step biosynthesis of this compound and speciogynine in microbial hosts. nih.gov

Stereochemical Control in this compound Biosynthesis

The stereochemistry at the C-20 position of the corynanthe alkaloid scaffold is a critical determinant of the final product, leading to either this compound (20S configuration) or its epimer, speciogynine (20R configuration). nih.gov This crucial stereochemical control is exerted by specific enzymes known as dihydrocorynantheine synthase (DCS) isoforms, which are medium-chain alcohol dehydrogenases. nih.gov

Researchers identified two key DCS enzymes in M. speciosa, named MsDCS1 and MsDCS2. nih.gov These enzymes catalyze the reduction of the strictosidine aglycone intermediate. nih.gov The stereochemical outcome of this reduction is dependent on which enzyme is active.

MsDCS1 primarily produces the (20S) isomer, which is the precursor to this compound. nih.govresearchgate.net

MsDCS2 , along with a similar enzyme from Cinchona pubescens (CpDCS), selectively produces the (20R) isomer, the precursor to speciogynine. nih.govacs.org

The mechanism for this stereocontrol is believed to involve the protonation of an intermediate, dehydrogeissoschizine, at the C-20 position during tautomerization. nih.govacs.org The specific amino acid composition of the enzyme's active site dictates the face of protonation, thereby setting the final stereochemistry. nih.govmpg.de Structural modeling and mutagenesis studies of MsDCS1 identified seven amino acid residues in the binding pocket that differ from MsDCS2 and CpDCS. researchgate.netacs.org Altering these residues through site-directed mutagenesis was shown to invert the stereoselectivity of the enzyme, confirming their role in controlling the stereochemical outcome. researchgate.netacs.org

Table 1: Key Enzymes in this compound Biosynthesis and Stereochemical Control

EnzymeOrganism of OriginFunctionKey Finding
MsDCS1Mitragyna speciosaReductive cyclization of strictosidine aglyconeProduces predominantly the (20S)-isomer, leading to this compound. nih.gov
MsDCS2Mitragyna speciosaReductive cyclization of strictosidine aglyconeProduces the (20R)-isomer, leading to Speciogynine. nih.gov
MsEnolMTMitragyna speciosaC-16 O-methylation of the enol intermediateCatalyzes the formation of corynantheidine, the precursor to this compound. nih.govnih.gov
PcuT4HPsilocybe cubensisC-9 Hydroxylation (substitute enzyme)Used in heterologous systems to bypass the unknown native kratom hydroxylase. nih.gov
Hp9OMTHamelia patensC-9 O-methylation (substitute enzyme)Catalyzes the final step to produce this compound in engineered microbes. nih.gov

Metabolic Engineering for Heterologous

Metabolic engineering offers a promising avenue for the sustainable and controlled production of this compound and related alkaloids, circumventing the need for agricultural sourcing. nih.gov By transferring the biosynthetic genes into a microbial host, it is possible to create "cell factories" for on-demand synthesis. nih.gov

Yeast Expression Systems for this compound Production

The baker's yeast, Saccharomyces cerevisiae, has been successfully engineered to produce this compound de novo (from simple sugars). nih.govbiorxiv.org This was achieved by reconstructing a multi-step synthetic pathway in the yeast cells. nih.govresearchgate.net The engineered pathway includes genes from M. speciosa as well as other organisms to complete the synthesis.

A typical engineered yeast strain for this compound production incorporates the following enzymatic steps:

Strictosidine Synthase (STR) : To produce the central precursor, strictosidine. nih.gov

Strictosidine Glucosidase (SGD) : To convert strictosidine to its reactive aglycone. nih.gov

Dihydrocorynantheine Synthase (DCS) : The stereochemistry-determining enzyme (e.g., MsDCS1 for this compound). nih.gov

Enol-O-Methyltransferase (EnolMT) : The C-16 methylating enzyme (MsEnolMT). nih.gov

Hydroxylase : A substitute enzyme, such as the fungal tryptamine 4-monooxygenase (PcuT4H), is used to add the C-9 hydroxyl group. nih.govnih.gov

Methyltransferase : A second substitute methyltransferase (e.g., Hp9OMT) performs the final C-9 methylation. nih.gov

By expressing this enzymatic cascade and optimizing cultivation conditions such as temperature and growth media, researchers have achieved de novo production of this compound and its isomer speciogynine at titers of approximately 290 µg/L from glucose. nih.govbiorxiv.orgresearchgate.net These yeast-based platforms are seen as a vital tool for producing complex plant-derived alkaloids for research and potential pharmaceutical development. biorxiv.orgcornell.edu

Enzyme Promiscuity and Analog Generation in Engineered Systems

A significant feature of the enzymes in the this compound biosynthetic pathway, particularly when used in heterologous systems like yeast, is their promiscuity. nih.govnih.gov This means they can accept and process substrates other than their natural ones, which opens up possibilities for creating novel "new-to-nature" analogs of this compound. nih.govbiorxiv.org

This enzyme flexibility has been leveraged in several ways:

Fluorinated Analogs : By feeding engineered yeast or plant-based expression systems with fluorinated versions of tryptamine, researchers have successfully produced fluorinated this compound and speciogynine derivatives. nih.govbiorxiv.org

Hydroxylated Derivatives : The expression of human cytochrome P450 enzymes in the engineered yeast has led to the production of hydroxylated this compound derivatives. nih.gov

Alternative Skeletons : The biosynthetic enzymes have been shown to accommodate various hydroxylated tryptamine substrates, leading to the synthesis of 9-, 10-, and 11-hydroxylated corynanthe skeletons. biorxiv.org

This remarkable promiscuity is a powerful tool for synthetic biology, allowing for the biocatalytic generation of a diverse library of this compound analogs. nih.govresearchgate.net These new compounds can then be screened for potentially improved pharmacological properties, aiding in drug discovery campaigns. nih.govbiorxiv.org

Synthetic Chemistry of Mitragynine and Its Analogs

Total Synthesis Strategies for Mitragynine (B136389)

The total synthesis of this compound has been approached from various angles, each with its own set of key reactions and strategic considerations. These approaches have evolved to become increasingly efficient and stereocontrolled, reflecting the advancements in modern synthetic organic chemistry.

A notable strategy for the construction of the this compound core involves a proline-catalyzed Mannich-Michael reaction sequence. This organocatalytic approach has been successfully employed in the enantioselective total synthesis of both the naturally occurring (-)-mitragynine and its unnatural enantiomer, (+)-mitragynine. nih.govnih.gov The key transformation establishes crucial stereocenters early in the synthetic sequence, demonstrating the power of organocatalysis in the construction of complex natural products. researchgate.netnih.govnih.gov Pharmacological evaluation of the synthesized unnatural (+)-mitragynine revealed significantly weaker opioid activity, highlighting the critical importance of the molecule's absolute stereochemistry for its biological function. nih.govnih.gov

Another powerful and widely utilized method for assembling the core structure of this compound is the Pictet-Spengler reaction. researchgate.netnih.gov Specifically, an enantioselective thiourea-catalyzed Pictet-Spengler reaction has been a cornerstone in several total syntheses of this compound and related alkaloids like paynantheine (B163193) and speciogynine (B3026189). researchgate.netrsc.org This reaction, typically featuring a tryptamine (B22526) derivative and an aldehyde, efficiently constructs the tetrahydro-β-carboline ring system present in this compound with high enantioselectivity. rsc.orgjh.edu In one reported synthesis, this key step is part of a concise nine-step route starting from 4-methoxytryptamine. researchgate.netrsc.org The thiourea (B124793) catalyst, often used in conjunction with a weak Brønsted acid, plays a crucial role in controlling the stereochemical outcome of the cyclization. nih.govjh.edu

Key Features of a Thiourea-Catalyzed Pictet-Spengler Synthesis

Feature Description Reference(s)
Starting Material 4-Methoxytryptamine researchgate.netrsc.org
Key Reaction Enantioselective thiourea-catalyzed Pictet-Spengler reaction researchgate.netrsc.org
Ring Formed Tetrahydro-β-carboline ring researchgate.netrsc.org
Additional Key Step Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring researchgate.netrsc.org

| Total Steps | Nine | rsc.org |

Drawing inspiration from the natural biosynthetic pathway of corynanthe-type alkaloids has led to elegant and efficient total syntheses of this compound. jst.go.jp These bioinspired approaches often seek to mimic key enzymatic steps, such as the stereoselective reduction of a central intermediate, to set the crucial stereochemistry of the final molecule. acs.orgmpg.deresearchgate.net For instance, a total synthesis of (-)-mitragynine, (+)-speciogynine, and (+)-7-hydroxythis compound was achieved using bioinspired transformations of a strictosidine (B192452) derivative. jst.go.jp The biosynthesis of this compound is understood to proceed through the shikimate and monoterpenoid secoiridoid pathways, forming key intermediates like strictosidine. dergipark.org.trresearchgate.netnih.govbiorxiv.org Synthetic strategies that leverage intermediates derived from these pathways can provide a more direct and potentially scalable route to the target molecule. jst.go.jp

Achieving a high degree of stereocontrol is a paramount challenge in the total synthesis of this compound, which possesses multiple stereocenters. Both the proline-catalyzed Mannich-Michael cyclization and the thiourea-catalyzed Pictet-Spengler reaction are prominent examples of enantioselective methods employed to this end. nih.govrsc.org An asymmetric Pictet-Spengler reaction, in conjunction with a Ni(COD)2 mediated cyclization, has also been utilized as a key step to control the stereochemistry at positions C(3) and C(15). nih.govresearchgate.net

The synthesis of both enantiomers of this compound has been instrumental in structure-activity relationship (SAR) studies. nih.govnih.gov These studies have consistently shown that the naturally occurring (-)-enantiomer possesses significantly higher potency at opioid receptors compared to the unnatural (+)-enantiomer, underscoring the strict stereochemical requirements for its biological activity. nih.govnih.gov

Comparison of Enantioselective Strategies

Synthetic Strategy Key Reaction Stereochemical Control Reference(s)
Organocatalysis Proline-catalyzed Mannich-Michael reaction Enantioselective formation of key stereocenters nih.govnih.gov
Organocatalysis Thiourea-catalyzed Pictet-Spengler reaction Enantioselective formation of the tetrahydro-β-carboline core researchgate.netrsc.org

Semisynthesis of this compound Derivatives

Semisynthesis, which involves the chemical modification of a readily available natural product, is a valuable approach for producing derivatives of this compound. This is particularly important for accessing minor alkaloids or novel analogs that are difficult to obtain from natural sources or through total synthesis.

7-Hydroxythis compound (B600473) is a minor but highly potent alkaloid found in Mitragyna speciosa. dergipark.org.tr Due to its low natural abundance, direct extraction is often impractical. wikipedia.org Consequently, semisynthesis via the oxidation of the more abundant this compound is the primary method for its production. wikipedia.orgsinodoschemistry.com

Several methods have been developed for this conversion. One of the earliest reported methods involves the use of iodobenzene (B50100) diacetate. nih.gov More recent and efficient procedures utilize reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a solvent system like tetrahydrofuran (B95107) and water, which can achieve high conversion rates and yields of around 70%. reddit.comgoogle.com Other oxidizing agents, including oxone and hydrogen peroxide with a palladium catalyst, have also been employed. acs.org These semisynthetic routes provide essential access to 7-hydroxythis compound for further pharmacological research.

Oxidizing Agents for the Synthesis of 7-Hydroxythis compound from this compound

Oxidizing Agent Solvent/Conditions Reported Yield Reference(s)
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) Tetrahydrofuran/Water, 0°C ~70% reddit.comgoogle.com
Iodobenzene diacetate Not specified Not specified nih.gov
Oxone Aqueous NaHCO₃ Not specified acs.org

Generation of this compound Pseudoindoxyl and Other Analogs

This compound pseudoindoxyl, a rearranged metabolite of this compound, has garnered significant attention due to its potent opioid receptor activity. nih.govresearchgate.net Its unique spiro-5-5-6-tricyclic system has been a key target for synthetic efforts. nih.govresearchgate.netchemrxiv.org The first enantioselective and scalable total synthesis of this compound pseudoindoxyl and its C-20 epimer, speciogynine pseudoindoxyl, has been accomplished. nih.govresearchgate.netchemrxiv.org This synthesis features a protecting-group-free cascade relay process using oxidized tryptamine and secologanin (B1681713) analogs. nih.govresearchgate.netchemrxiv.org

Another notable synthetic achievement is the creation of 11-methoxy this compound pseudoindoxyl, a novel analog. nih.gov Its synthesis was realized through a highly diastereoselective process involving an internal attack of an electron-rich aromatic ring on an electrophilic nitrilium ion and a late-stage reductive cyclization to form the functionalized piperidine (B6355638) ring. nih.gov The development of a tandem Ugi/Houben-Hoesch reaction has also been proposed as a key strategy for the efficient total synthesis of this compound pseudoindoxyl and a diverse range of its analogs.

Interestingly, research has revealed that this compound pseudoindoxyl exhibits structural plasticity, existing as a dynamic ensemble of stereoisomers in protic environments. nih.govresearchgate.netchemrxiv.org This discovery has significant implications for its biological activity and the future design of related analogs. nih.govresearchgate.netchemrxiv.org The conversion of the indole (B1671886) core of this compound to the spiro-pseudoindoxyl structure has been shown to dramatically increase affinity for opioid receptors. nih.gov

Compound Synthetic Approach Key Features
This compound PseudoindoxylEnantioselective total synthesisScalable, protecting-group-free cascade relay process. nih.govresearchgate.netchemrxiv.org
Speciogynine PseudoindoxylEnantioselective total synthesisCo-synthesized with this compound pseudoindoxyl. nih.govresearchgate.netchemrxiv.org
11-Methoxy this compound PseudoindoxylDiastereoselective synthesisInvolves internal nitrilium ion attack and reductive cyclization. nih.gov

Diversification Strategies for this compound Scaffold

The this compound scaffold is a versatile template for chemical modification, allowing for the systematic exploration of how different structural features influence its pharmacological profile.

The aromatic indole ring of this compound has been a primary focus for diversification to investigate structure-activity relationships. researchgate.netdigitellinc.com The C9, C10, and C12 positions have been successfully modified with various substituents, including phenyl, 3'-furanyl, and methyl groups. nih.govnih.gov

To access the C9 position, the natural 9-OCH3 group can be converted to a triflate, which then serves as a handle for palladium-catalyzed coupling reactions to introduce new functionalities. nih.gov For modifications at the C10 position, a strategy involving the temporary masking of the indole's double bond with an ethylene (B1197577) glycol adduct has been employed, followed by bromination with N-bromosuccinimide (NBS). researchgate.net The C12 position can be directly brominated using NBS and acetic acid, providing a precursor for further derivatization via palladium-catalyzed coupling reactions. researchgate.net

Notably, the C11 position, once considered synthetically inaccessible, has been successfully functionalized through a strategic temporary modification of the this compound skeleton to create a chemotype amenable to iridium-catalyzed borylation. nih.gov This has allowed for the introduction of substituents like fluorine, chlorine, and methyl groups at this position. nih.gov Docking studies suggest that the aromatic indole ring points into the binding pocket of the mu-opioid receptor, making modifications in this region particularly impactful on receptor interaction. researchgate.net

Position Modification Strategy Example Substituents
C9Conversion to triflate followed by palladium-catalyzed coupling. nih.govPhenyl, 3'-furanyl, methyl. nih.gov
C10Ethylene glycol protection followed by bromination and coupling. researchgate.netPhenyl, 3'-furanyl, methyl. researchgate.netnih.gov
C11Complex core restructuring and iridium-catalyzed borylation. nih.govFluoro, Chloro, Methyl. nih.gov
C12Direct bromination followed by palladium-catalyzed coupling. researchgate.netPhenyl, 3'-furanyl, methyl. researchgate.netnih.gov

The unsaturated acrylate (B77674) moiety is considered a critical component for the efficient binding of this compound and its analogs to the orthosteric binding pocket of the mu-opioid receptor. researchgate.net This functional group is highly sensitive to structural modifications. psychedelicreview.com

Research has indicated that alterations to the acrylate group can lead to a significant reduction or even complete termination of activity at opioid receptors. psychedelicreview.com Phase I metabolism of this compound often involves the hydrolysis of the methyl ester of the propenoic acid at the C-16 position. nih.gov This highlights the importance of this moiety in maintaining the pharmacological profile of the parent compound. The methoxy-moiety at position C16, as part of the acrylate group, has an open ring with substitution. researchgate.net

This compound possesses several chiral centers, and its absolute stereochemistry plays a pivotal role in its biological activity. nih.govresearchgate.net The diastereomers of this compound, including speciogynine, speciociliatine (B128378), and mitraciliatine, differ in their spatial arrangement at positions C-3, C-15, and C-20. nih.govpsu.edu

The stereochemical configuration at C-3 distinguishes this compound (S-configuration) and speciogynine (S-configuration) from speciociliatine (R-configuration), leading to different conformations of the C and D rings. nih.gov this compound and speciogynine exhibit a flat trans-quinolizidine conformation, whereas speciociliatine adopts a cis-quinolizidine conformation. nih.gov This change in shape can influence receptor binding and interaction. nih.gov

The stereochemistry at C-20 is also crucial. researchgate.netnih.gov For instance, speciogynine, the C-20 epimer of this compound, does not show agonist activity at the human mu-opioid receptor, unlike this compound. nih.govbiorxiv.orgresearchgate.net This underscores the critical role of the C-20 stereochemistry in the pharmacology of these alkaloids. researchgate.netnih.gov The ethyl group at this position is also vital for binding affinity at opioid receptors. nih.gov

Compound C-3 Configuration C-15 Configuration C-20 Configuration
This compoundSSS
SpeciogynineSSR
SpeciociliatineRSS
MitraciliatineRSR
Table based on data from The Chemical and Pharmacological Properties of this compound and Its Diastereomers: An Insight Review. nih.gov

Molecular and Cellular Pharmacology of Mitragynine

Mitragynine (B136389) Interactions with Opioid Receptors

This compound, a primary alkaloid from the plant Mitragyna speciosa, demonstrates a complex interaction profile with the classical opioid receptor system, which includes the mu- (MOR), delta- (DOR), and kappa- (KOR) opioid receptors. frontiersin.orgnih.gov Its unique pharmacological properties at these receptors distinguish it from traditional opioid agonists. acs.org Generally, this compound and its related compounds show a preference for binding to the mu-opioid receptor over the kappa- and delta-opioid receptors. thieme-connect.comnih.gov

Mu-Opioid Receptor (MOR) Partial Agonism of this compound

Research has established that this compound functions as a partial agonist at the human mu-opioid receptor (hMOR). frontiersin.orgnih.govresearchgate.net In functional assays using HEK cell lines that express the human opioid receptor, this compound demonstrated partial agonism at the MOR. frontiersin.orgnih.gov Studies have quantified this activity, showing an EC50 of 339 ± 178 nM with a maximal efficacy (Emax) of 34% compared to a full agonist. nih.gov This demonstrates that while this compound can activate the MOR, it does so with lower efficacy than classical opioids like morphine. researchgate.net

Functional Activity of this compound at the Human Mu-Opioid Receptor (hMOR)

Compound Receptor EC50 (nM) Emax (%) Activity Type

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximal efficacy) is the maximum effect a drug can produce.

Kappa-Opioid Receptor (KOR) and Delta-Opioid Receptor (DOR) Modulation

In contrast to its activity at the MOR, this compound acts as a competitive antagonist at both the kappa-opioid receptor (hKOR) and the delta-opioid receptor (hDOR). nih.govresearchgate.netresearchgate.net At these receptors, it does not produce an agonistic effect but instead blocks the action of other opioid agonists. frontiersin.orgnih.gov For the hKOR, this compound has shown a pA2 value of 1.4 ± 0.40 µM and an IC50 of 8.5 ± 7.6 µM, fully inhibiting the activity of the reference agonist U-50,488. nih.gov The functional activity of this compound shifts from partial agonism at the MOR to antagonism at the KOR and DOR. frontiersin.orgnih.gov

Antagonistic Activity of this compound at Human Kappa- and Delta-Opioid Receptors

Compound Receptor IC50 (µM) pA2 (µM) Activity Type
This compound hKOR 8.5 ± 7.6 1.4 ± 0.40 Competitive Antagonist

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve for an agonist.

G-Protein Biased Agonism at Mu-Opioid Receptors

A significant aspect of this compound's pharmacology is its nature as a G-protein-biased agonist at the mu-opioid receptor. acs.orgnih.govresearchgate.net Opioid receptors are G-protein coupled receptors (GPCRs), and their activation typically initiates two major signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects like respiratory depression and constipation. researchgate.netnih.gov this compound and its analog 7-hydroxythis compound (B600473) preferentially activate the G-protein signaling cascade without recruiting β-arrestin following receptor activation. nih.govresearchgate.netresearchgate.netmdpi.com This functional selectivity suggests that the molecular framework of Mitragyna alkaloids may be a foundation for developing opioid modulators with improved therapeutic profiles. acs.orgnih.govresearchgate.net

Comparative Receptor Binding Profiles of this compound Diastereomers and Derivatives

The stereochemical configuration of this compound congeners significantly influences their bioactivity. frontiersin.org this compound has several diastereomers, including speciogynine (B3026189) and speciociliatine (B128378). frontiersin.org While this compound is a partial agonist at MOR, its diastereomers speciogynine and speciociliatine show no significant agonist activity and instead act as weak antagonists at MOR, KOR, and DOR. frontiersin.orgnih.gov

The oxidized derivative, 7-hydroxythis compound, is a more potent partial agonist at the hMOR than this compound itself. nih.govresearchgate.net In contrast, the unnatural enantiomer, (+)-mitragynine, exhibits much weaker opioid activity than the naturally occurring (-)-mitragynine. acs.orgnih.govresearchgate.net

Studies comparing binding affinities (Ki) show variations among these compounds. For instance, one study found the binding affinity of speciociliatine at MOR (Ki: 116 ± 36 nM) and KOR (Ki: 54.5 ± 4.4 nM) to be higher than that of this compound (MOR Ki: 198 ± 30 nM; KOR Ki: 161 ± 10 nM). nih.gov This suggests that the stereochemical configuration at position 3 can significantly alter binding affinities. frontiersin.org Molecular docking studies combined with structure-activity relationship (SAR) analyses suggest that Mitragyna alkaloids may adopt a unique binding pose at the MOR, distinct from classical opioids. acs.orgresearchgate.net

Comparative Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

Compound MOR (Ki, nM) KOR (Ki, nM) DOR (Ki, nM)
This compound 198 ± 30 161 ± 10 >1,000
Speciociliatine 116 ± 36 54.5 ± 4.4 -

Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor. A smaller Ki value signifies a higher binding affinity. Data for 7-Hydroxythis compound represents a range from multiple studies. nih.govwikipedia.org

This compound Interactions with Non-Opioid Receptors

Beyond the opioid system, the pharmacology of this compound involves interactions with other neurotransmitter systems, including adrenergic receptors. researchgate.netnih.gov This polypharmacology contributes to its complex profile of effects. openrepository.com

Alpha-2 Adrenergic Receptor Binding and Functional Activity

This compound interacts with alpha-2 (α2) adrenergic receptors (Aα2Rs). nih.govnih.govnih.gov In vitro binding assays showed that this compound displaces the radiolabeled Aα2R antagonist [3H]RX821002 from human Aα2A receptors with a lower affinity (Ki = 1260 nM) compared to reference Aα2R agonists like lofexidine (B1675026) (Ki = 7.42 nM) and (-)-epinephrine (Ki = 263 nM). nih.govnih.gov Generally, this compound displays a higher affinity for opioid receptors than for α-adrenergic receptors. nih.gov

Functionally, this compound's activity at these receptors is nuanced. In vitro, it did not significantly stimulate [35S]GTPγS binding at Aα2A receptors, a measure of G-protein activation. nih.govnih.gov However, in vivo studies in rats suggest that this compound exerts an Aα2R agonist-like effect. nih.govnih.gov Further in vivo studies showed that this compound, unlike reference Aα2R agonists, did not produce hypothermia. nih.govnih.gov These combined findings suggest that this compound may be a low-efficacy Aα2R agonist. nih.govnih.gov

Binding Affinities of this compound and Reference Ligands at the Human α2A-Adrenergic Receptor

Compound Ki (nM)
This compound 1260
(-)-epinephrine 263
Lofexidine 7.42

Data from in vitro displacement assays. nih.govnih.gov

Dopamine (B1211576) D2 and Adenosine (B11128) A2a Receptor Affinities

Beyond the serotonergic system, this compound's interactions extend to dopamine and adenosine receptors. Studies indicate that this compound can block the dopamine D2 receptor. usm.my Computational docking simulations support these findings, demonstrating that this compound interacts with D2 and other dopamine receptors. scienceasia.org These interactions are believed to occur within the same binding pocket as other known dopamine receptor ligands. scienceasia.org

In addition to dopamine receptors, this compound has been shown to have an affinity for the adenosine A2a receptor. scienceasia.org The interaction between adenosine A2a and dopamine D2 receptors is well-documented, often involving an antagonistic relationship where the two receptors form heteromeric complexes. nih.govnih.govjohnshopkins.edu Computational studies have identified the adenosine A2a receptor as a confirmed target of this compound. scienceasia.org

Enzymatic Metabolism of this compound in In Vitro Systems

The biotransformation of this compound is extensive and primarily mediated by enzymatic processes within the liver. In vitro studies using human liver microsomes (HLM) and human liver S9 fractions reveal that this compound is metabolized into numerous metabolites, principally through O-demethylation and mono-oxidative pathways. researchgate.netnih.govtandfonline.com Thirteen distinct metabolites have been identified in these in vitro systems. nih.govtandfonline.com The primary enzymes responsible for this metabolic clearance belong to the cytochrome P450 superfamily. researchgate.netnih.gov

Role of Cytochrome P450 (CYP) Enzymes in this compound Biotransformation

The metabolism of this compound is predominantly carried out by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These enzymes are crucial for the phase I metabolism of many xenobiotics. nih.govwho.int In vitro investigations using recombinant CYP enzymes (rCYPs) have identified several specific isoforms that contribute to the biotransformation of this compound. nih.govresearchgate.netojp.gov Among the various isoforms tested, CYP3A4, CYP2D6, CYP2C19, and CYP2C18 have been shown to be the key contributors to its metabolism. nih.govresearchgate.netojp.govfrontiersin.org

CYP3A4-Mediated Oxidative Metabolism

CYP3A4 is the principal enzyme responsible for the metabolic clearance of this compound. researchgate.netnih.govtandfonline.comnapdi.org It plays a predominant role in the oxidative metabolism of the compound. researchgate.netnih.gov Specifically, CYP3A4 is exclusively responsible for the formation of 7-hydroxythis compound, a potent and pharmacologically active metabolite. researchgate.netnih.govresearchgate.netojp.govnih.gov The formation of several other oxidative metabolites is also catalyzed by CYP3A4. researchgate.netnih.govtandfonline.com Studies using selective chemical inhibitors and recombinant enzymes have confirmed that CYP3A4 is the major contributor, with other enzymes playing minor roles. researchgate.netnih.gov Furthermore, this compound has been shown to be a time-dependent inhibitor of CYP3A4, suggesting that one of its metabolites may bind irreversibly to the enzyme's active site. frontiersin.orgnih.gov

CYP2D6 and CYP2C Family Contributions to this compound Metabolism

While CYP3A4 is the primary metabolizing enzyme, other CYP isoforms also contribute. Minor contributions to this compound metabolism come from CYP2D6 and enzymes of the CYP2C family, such as CYP2C9, CYP2C18, and CYP2C19. researchgate.netnih.govnih.govfrontiersin.org Studies with recombinant enzymes have demonstrated that CYP2D6, CYP2C19, and CYP2C18 are all capable of metabolizing this compound. nih.govresearchgate.netojp.gov

Specifically, CYP2D6 contributes to the formation of 9-O-demethylthis compound and 16-carboxythis compound. nih.govresearchgate.net this compound has been found to be a potent inhibitor of CYP2D6 activity. nih.govnih.gov The CYP2C family also plays a role; CYP2C19 is involved in producing 9-O-demethylthis compound and 16-carboxythis compound, and it is solely responsible for forming 9-O-demethyl-16-carboxythis compound. nih.govresearchgate.netojp.gov CYP2C18 contributes to the formation of 16-carboxythis compound. nih.govresearchgate.netojp.gov

O-Demethylation Pathways of this compound

A significant metabolic pathway for this compound is O-demethylation, particularly at the 9-methoxy group, which results in the formation of 9-O-demethylthis compound. nih.govtandfonline.comnih.gov This metabolite is the most abundant one found in vitro. nih.govresearchgate.netojp.gov The formation of 9-O-demethylthis compound is not carried out by a single enzyme but is produced by the combined action of CYP2D6, CYP3A4, and CYP2C19. nih.govresearchgate.netojp.gov In vitro studies using human liver S9 fractions determined the kinetic parameters for the formation of 9-O-demethylthis compound, showing a Km of 1.37 μM and a Vmax of 0.0931 nmol/min/mg protein. nih.gov Further metabolism of this demethylated product can occur, as seen with the formation of 9-O-demethyl-16-carboxythis compound, which is catalyzed exclusively by CYP2C19. nih.govresearchgate.net

Formation of Active this compound Metabolites

7-Hydroxythis compound as a Metabolite

Research has established that this compound is a prodrug, with its primary analgesic effects mediated by a key active metabolite, 7-hydroxythis compound. acs.orgnih.gov This conversion occurs in both human and mouse liver preparations through a process of hepatic oxidation. acs.orgrefinerecovery.com The enzymes responsible for this metabolic step are predominantly the cytochrome P450 3A isoforms, with CYP3A4 being the primary catalyst in humans. acs.orgnih.gov The formation of 7-hydroxythis compound is critical, as it is a significantly more potent agonist at the µ-opioid receptor than its parent compound, this compound. acs.orgnih.gov Studies in mice have shown that after the administration of this compound, the resulting brain concentrations of 7-hydroxythis compound are sufficient to account for most, if not all, of the observed opioid-receptor-mediated analgesic activity. acs.orgnih.gov The efficiency of this metabolic conversion can differ between species and individuals, potentially influencing the experienced effects. acs.org

In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

This compound has been shown to interact with various cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of a wide range of xenobiotics. In vitro studies using human liver microsomes have demonstrated that this compound can inhibit several key isoforms. nih.gov

This compound is a potent and competitive inhibitor of CYP2D6. nih.gov It also exhibits noncompetitive inhibition of CYP2C9 and moderate inhibitory effects on CYP2C19. nih.govresearchgate.net Its effect on CYP3A4 is generally considered weak. nih.gov In addition to inhibition, this compound has been found to be a significant in vitro inducer of CYP1A2 at both the mRNA and protein expression levels. nih.govresearchgate.net

The inhibitory potential of this compound on various CYP450 isoforms is detailed in the table below.

CYP450 IsoformType of InhibitionIC50 Value (µM)Ki Value (µM)Source
CYP2D6 Competitive2.21.1 nih.gov
CYP2D6 Not Specified0.45Not Reported researchgate.net
CYP2C9 Noncompetitive9.7061.48 researchgate.net
CYP2C19 Moderate InhibitionNot ReportedNot Reported nih.gov
CYP3A4 Competitive41.32379.18 researchgate.net
CYP3A4 Weak InhibitionNot ReportedNot Reported nih.gov
CYP1A2 InductionNot ApplicableNot Applicable nih.govresearchgate.net

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is an indication of the potency of an inhibitor.

Cellular Mechanisms of Action Beyond Receptor Binding

Beyond direct receptor interactions, this compound exerts its pharmacological effects through other cellular mechanisms, including the modulation of ion channels and neurotransmitter systems.

Influence on Neuronal Calcium Channels

This compound has been demonstrated to influence neuronal function by interacting with voltage-gated calcium channels. fau.de Studies have reported that this compound can reversibly inhibit neuronal Ca2+ channels, which can consequently limit the release of neurotransmitters. nih.gov Specifically, research in neuroblastoma cells has shown that this compound blocks both T-type and L-type calcium channels. nih.gov In response to prolonged exposure and the resulting blockage of calcium ion channels, a compensatory mechanism may be initiated. Research has observed an upregulation of calcium-binding proteins, such as calretinin, in the brain following sustained this compound administration. nih.gov This upregulation is thought to act as a buffering system against low intracellular calcium levels. nih.gov

Modulation of Descending Monoaminergic Projections

The pharmacological profile of this compound includes the modulation of the descending monoaminergic system. fau.de This system, composed of serotonergic and noradrenergic pathways originating in the brainstem and projecting down to the spinal cord, is a critical component of the body's endogenous pain control circuitry. nih.govresearchgate.net By influencing this top-down modulatory system, this compound can alter nociceptive signaling. This action on monoaminergic pathways represents a mechanism of action that is distinct from its direct effects on opioid receptors. fau.de

Analytical Methodologies for Mitragynine Research

Extraction and Purification Techniques for Mitragynine (B136389)

The initial and most critical steps in the analysis of this compound are its extraction from the source material and subsequent purification to remove interfering compounds.

The choice of extraction method and solvent is pivotal, directly impacting the yield and purity of the extracted this compound. researchgate.net The principle of 'like dissolves like' is often applied, where the polarity of the solvent is matched to the polarity of the target compound. ijstr.org

Conventional Methods Traditional solvent extraction techniques are widely used due to their simplicity and low operational cost. crbb-journal.com These methods include maceration, percolation, reflux, and Soxhlet extraction. researchgate.netcrbb-journal.com Organic solvents such as methanol (B129727), ethanol (B145695), chloroform, and n-hexane are commonly employed. ijstr.orgcrbb-journal.comresearchgate.net For instance, a sequential extraction using solvents of increasing polarity (n-hexane, followed by chloroform, and then methanol) has been utilized to effectively separate alkaloids based on their polarity. ijstr.org Methanol, a polar solvent, is frequently used and has been shown to yield significant amounts of this compound. ijstr.orgamazonaws.com One study reported that maceration in absolute ethanol at room temperature for three days was the most effective conventional method, yielding 39.53 ± 0.34 mg of this compound per gram of extract. 165.194.131 However, these conventional techniques often require long extraction times and large volumes of organic solvents, which can be environmentally hazardous. researchgate.netcrbb-journal.com

Green Extraction Methods To overcome the limitations of conventional methods, more efficient and environmentally friendly "green" extraction techniques have been developed. These methods aim to reduce energy consumption, solvent use, and sample degradation. researchgate.netcrbb-journal.com

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. One study found that UAE with an immersion horn at 25°C using methanol produced the highest yield of this compound compared to other methods tested. extractionmagazine.com Another UAE method coupled with gas chromatography-mass spectrometry (GC-MS) used a chloroform-methanol mixture as the extracting solvent.

Accelerated Solvent Extraction (ASE): ASE is a green technique that uses elevated temperatures and pressures with small amounts of solvent. nih.govresearchgate.net This method significantly reduces extraction time (e.g., 5 minutes) and solvent consumption (less than 100 mL). nih.gov Studies have shown that ASE can produce a constant this compound content of 6.53–7.19% using various organic solvents. nih.govresearchgate.net

Table 1: Comparison of this compound Extraction Methods

Extraction MethodSolvent(s)Key Findings/YieldReference
MacerationAbsolute EthanolYielded 39.53 ± 0.34 mg this compound/g extract after 3 days at room temperature. 165.194.131
Sequential Solvent ExtractionHexane, Chloroform, MethanolProduced 12.3 g/kg of crude this compound extract; higher yield than single-solvent methods. ijstr.org
Ultrasound-Assisted Extraction (UAE)MethanolDemonstrated the highest yield for this compound specifically. extractionmagazine.com
Microwave-Assisted Extraction (MAE)Methanol, Ethanol/WaterProvided the highest overall alkaloid yield in a closed vessel at 110°C. extractionmagazine.com
Accelerated Solvent Extraction (ASE)Water, Methanol, Ethanol, Ethyl AcetateShowed a constant this compound content of 6.53–7.19% with short extraction times (5 min). nih.govresearchgate.net

Following extraction, the crude extract contains a mixture of alkaloids and other plant components. rotachrom.com Purification is necessary to isolate this compound for use as an analytical standard or for further research.

Column Chromatography: This is a standard technique used for purification. The crude extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel. ijstr.org A solvent system, such as hexane-ethyl acetate, is used to elute the compounds. ijstr.org Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing pure this compound. ijstr.orgresearchgate.net This method has been successfully used to produce this compound with 98% purity. ijstr.org

Flash Chromatography: A faster version of column chromatography, flash chromatography uses pressure to move the solvent through the column more quickly. It has been employed as a single-step purification method to obtain this compound with 98.0% purity from a crude extract. ukm.my

Preparative Thin Layer Chromatography (PTLC): After initial separation via column chromatography, PTLC can be used for further purification to isolate the pure compound. researchgate.net

Centrifugal Partition Chromatography (CPC): CPC is an advanced, liquid-liquid chromatography technique that eliminates the need for a solid stationary phase like silica gel. This method has proven highly effective for purifying this compound directly from crude extracts in a streamlined and cost-effective manner. rotachrom.com Using a pilot-scale CPC device, researchers have successfully isolated this compound with a purity level of up to 99%. rotachrom.com

Quantitative Analysis of this compound and its Metabolites

Once extracted and purified, various analytical instruments are used to quantify the concentration of this compound and its metabolites in different samples, including plant materials, consumer products, and biological fluids. semanticscholar.orgcrbb-journal.com

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the quantitative analysis of this compound due to its simplicity, speed, and reliability. pom.go.id It is frequently paired with a Photodiode Array (PDA) or UV detector.

The methodology typically involves a reversed-phase column, such as a C18 or C8 column. pom.go.idpom.go.id A mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and a buffer (e.g., formic acid or ammonium (B1175870) bicarbonate) is used to separate this compound from other compounds. pom.go.id Detection is commonly performed at a wavelength of 225 nm or 254 nm. pom.go.id165.194.131 Several HPLC-PDA methods have been developed and validated according to international guidelines, demonstrating excellent linearity, accuracy, and precision for quantifying this compound in various products. pom.go.idpom.go.id For example, one validated method using a C18 column reported a linear range of 1.96 - 6.01 µg/mL with a detection limit of 0.14 µg/mL. pom.go.idpom.go.id Another study achieved a shorter run time of 7 minutes using a C18 column and a mobile phase of Methanol:Water:Acetic acid. 165.194.131 HPLC can also be coupled with a Mass Spectrometry (MS) detector, which provides greater specificity by confirming the molecular weight of the analyte. crbb-journal.com

Table 2: Examples of Validated HPLC-PDA Methods for this compound Quantification

ColumnMobile PhaseDetection WavelengthLinear Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Waters Atlantis T3-C18 (5 µm)Acetonitrile and 0.05% Formic Acid (pH 5.0) (75:25 v/v)225 nm1.96 - 6.010.45 pom.go.idpom.go.id
Thermo, AcclaimTM 120, C-18 (5 µm)Methanol:Water:Acetic Acid (95:4:1, v/v)254 nm6.25 - 2000.807 165.194.131
Kinetex EVO C18Acetonitrile and Ammonium Bicarbonate Buffer (pH 9.5)Not SpecifiedLinear (R² ≥ 0.99)1.51
C18 Acquity® BEH (1.7 µm)Water, Methanol, Acetonitrile, Ammonium Bicarbonate Buffer (pH 9.5)225 nm0.1 - 5.00.0662 researchgate.net

For highly sensitive and specific quantification, especially in complex biological matrices like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

LC-MS/MS methods have been developed to simultaneously quantify this compound and its major metabolites, such as 7-hydroxythis compound (B600473). nih.govsciex.com Sample preparation often involves a simple protein precipitation for plasma samples or a "dilute-and-shoot" approach for urine. nih.govsciex.com The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion and its transition to a product ion (e.g., m/z 398 > 174 for this compound). nih.gov These methods are highly sensitive, with lower limits of quantification (LLOQ) often reaching sub-ng/mL levels. For example, a validated method for human urine achieved an LLOQ of 0.1 ng/mL, su.ac.th while another for rat plasma reported a quantification limit of 0.2 ng/mL. nih.gov A recently developed assay for 11 kratom alkaloids in human plasma reported an LLOQ of 0.5 ng/mL for all analytes. nih.gov

Table 3: Performance of LC-MS/MS Methods for this compound Analysis

MatrixExtraction MethodLinear RangeLLOQ/LODReference
Human UrineMethyl t-butyl ether (MTBE)0.01 - 5.0 ng/mLLOD: 0.02 ng/mL nih.govsu.ac.th
Rat PlasmaHexane-isoamyl alcohol0.2 - 1000 ng/mLLOQ: 0.2 ng/mL nih.gov
Human PlasmaProtein Precipitation0.5 - 400 ng/mLLLOQ: 0.5 ng/mL nih.gov
Human UrineDilute-and-shoot2 - 500 ng/mLLLOQ: 2 ng/mL sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool used for both the qualitative and quantitative analysis of this compound. uic.edutdl.org It is particularly useful for confirming the identity of the compound and assessing the purity of extracts. ijstr.orgresearchgate.net

Prior to analysis, samples are typically extracted, often using methanol. amazonaws.comtdl.org In the GC-MS system, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. This compound is identified by its characteristic retention time and mass spectrum. The full-scan mass spectrum of this compound shows a strong molecular ion peak at a mass-to-charge ratio (m/z) of 398, with characteristic fragment ions also used for confirmation. researchgate.net GC-MS has been used to quantify this compound in various products, with one study on consumer products finding concentrations ranging from 3.2 to 12.5 mg/g. amazonaws.comuic.edu The technique has also been employed to assess the purity of isolated this compound, with some purification protocols achieving a purity of 99.0% as determined by GC-MS analysis. ukm.myresearchgate.net

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS)

Direct Analysis in Real Time (DART) ionization coupled with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement for the high-throughput screening of this compound. This ambient ionization technique allows for the rapid analysis of samples in their native state, eliminating the need for extensive and time-consuming sample preparation steps. squarespace.comresearchgate.netnih.govnih.gov When interfaced with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, DART-HRMS provides a powerful tool for the instantaneous identification and quantification of this compound from very small amounts of material. squarespace.comnih.govnih.gov

The primary advantage of DART-HRMS in this compound research is its speed and efficiency. It can directly analyze solid materials, such as raw plant matter or finished products, by simply placing the sample between the ion source and the mass spectrometer inlet. squarespace.comresearchgate.net This capability dramatically enhances the evidentiary value of samples in forensic contexts by providing rapid identification. squarespace.com The technique generates protonated molecules ([M+H]+) in positive ion mode, and the high-resolution capabilities allow for accurate mass measurements with mass errors typically below 3 ppm, ensuring confident identification of the compound. nih.govnih.gov

A validated DART-HRMS method has been successfully developed for the quantification of this compound. squarespace.com This method demonstrated a linear range of quantification from 5 to 100 µg/mL. squarespace.com The development of such methods is crucial for the potential regulation of products containing this compound, where accurate quantification is essential. squarespace.com The combination of rapid analysis time (often less than one minute per sample) and the ability to acquire high-resolution, accurate mass data makes DART-HRMS a highly effective tool for both qualitative screening and quantitative analysis of this compound. nih.govsquarespace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the definitive structural elucidation of this compound and its related alkaloids. ijstr.orgnih.govresearchgate.net This non-destructive method provides comprehensive information about the chemical environment of each nucleus (primarily ¹H and ¹³C) within the molecule, allowing for unambiguous confirmation of its complex structure. ijstr.orgmdpi.com

In this compound research, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals in the molecule's spectrum. nih.gov These detailed spectral data are crucial for differentiating this compound from its various isomers, such as speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine, which often co-exist in plant extracts. nih.govnih.gov Researchers have published complete ¹H and ¹³C NMR data for this compound, which serve as a reference for confirming the identity of isolated compounds. nih.gov A decision tree based on key chemical shifts in ¹H and/or ¹³C NMR spectra has even been developed to systematically differentiate kratom alkaloids. nih.gov

Beyond structural confirmation, NMR is also utilized to determine the purity of this compound isolates. ijstr.orgresearchgate.net The purity can be assessed by comparing the ¹H and ¹³C NMR spectroscopic data of the isolated compound to that of a certified reference standard. ijstr.org For instance, a purity of 98% for isolated this compound has been reported based on the average intensity ratio between the compound's signals and those of trace impurities observed in the NMR spectrum. ijstr.orgresearchgate.net Furthermore, quantitative NMR (qNMR) is emerging as a robust method for determining the absolute concentration and purity of compounds without the need for identical reference standards, a significant advantage in natural product analysis. mdpi.com

Method Validation Parameters for this compound Quantification

The quantification of this compound in various matrices, from raw plant materials to biological specimens, requires the use of fully validated analytical methods to ensure reliable and accurate results. nih.govpom.go.idtci-thaijo.org Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United Nations Office on Drugs and Crime (UNODC), and involves the rigorous assessment of several key parameters. pom.go.idazerbaijanmedicaljournal.netresearchgate.net

Selectivity and System Suitability Assessment

Selectivity is a critical parameter that demonstrates the analytical method's ability to unequivocally measure the analyte of interest, this compound, in the presence of other components that are expected to be present in the sample. researchgate.net In the context of this compound analysis, this includes distinguishing it from other co-eluting alkaloids, particularly its isomers, and any matrix components. nih.govresearchgate.net

System suitability is assessed to ensure the chromatographic system is performing adequately for the intended analysis. This is typically achieved by monitoring parameters such as peak resolution, tailing factor, and theoretical plates. For instance, in High-Performance Liquid Chromatography (HPLC) methods, the selectivity for this compound is confirmed by comparing the retention time and UV spectrum of the analyte peak in a sample to that of a certified reference standard. pom.go.id A resolution of ≥1.5 between the peaks for this compound and closely eluting compounds is often considered acceptable. researchgate.net Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm that the chromatographic peak for this compound is not due to multiple co-eluting substances. pom.go.idresearchgate.net

Linearity and Calibration Range Determination

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of this compound within a given range. This is determined by analyzing a series of standard solutions at different concentrations. The data are then plotted to create a calibration curve, and a linear regression analysis is performed. A correlation coefficient (r) or coefficient of determination (R²) value close to 1.0 indicates a strong linear relationship. For this compound quantification, correlation coefficients of ≥0.995 are typically required. tci-thaijo.orgresearchgate.net

The calibration range is the interval between the upper and lower concentrations of this compound in a sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov Various studies have established different linear ranges depending on the specific method and instrumentation used.

Table 1: Examples of Validated Linearity Ranges for this compound Quantification

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Source
HPLC-UV1.0 - 500≥0.999 researchgate.netnih.gov
HPLC-PDA1.96 - 6.010.9996 pom.go.idresearchgate.net
HPLC-PDA0.1 - 5.00.9997 azerbaijanmedicaljournal.netresearchgate.net
DART-HRMS5 - 100Not Specified squarespace.com
GC-MS50.0 - 1000.00.9914

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for determining the sensitivity of an analytical method. They are often calculated based on the signal-to-noise ratio of the analytical response, typically with a ratio of >3 for LOD and >10 for LOQ. tci-thaijo.orgamazonaws.com

The LOD and LOQ values for this compound vary significantly across different analytical techniques and laboratories, reflecting the different sensitivities of the instruments and methods employed.

Table 2: Examples of LOD and LOQ Values for this compound

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Source
HPLC-UV0.20.6 researchgate.netnih.gov
HPLC-PDA0.140.45 pom.go.idresearchgate.net
HPLC-PDA0.00210.0662 azerbaijanmedicaljournal.netresearchgate.net
Online-SPE-LC-MS/MS (in blood)0.00020.001 tci-thaijo.org
Online-SPE-LC-MS/MS (in urine)0.000150.002 tci-thaijo.org

Computational and In Silico Approaches in this compound Research

Computational, or in silico, methods have become indispensable tools in the study of this compound and its derivatives. These approaches allow researchers to simulate and predict the interactions between this compound and its biological targets at a molecular level. This provides critical insights that can guide further experimental research, including the design of new therapeutic agents. By leveraging computational power, scientists can screen large numbers of compounds, predict their binding affinities, and understand the structural basis for their pharmacological activity, accelerating the pace of discovery in this compound research.

Molecular Docking Studies of this compound-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this compound research, it is extensively used to understand how this compound and its analogs interact with various receptors, most notably opioid receptors.

Docking studies have revealed that this compound and its primary active metabolite, 7-hydroxythis compound, bind to the mu-opioid receptor (MOR), which is a key target for pain management. nih.govzenodo.org These in silico analyses suggest that Mitragyna alkaloids adopt a binding pose at the MOR that is distinct from that of classical opioids like morphine. mssm.eduacs.org This unique binding mode may be responsible for the atypical pharmacological profile of this compound.

Initial binding poses for this compound and its analogs at the orthosteric site of the MOR are often generated using programs like DOCK6. nih.gov Molecular dynamics (MD) simulations are then used to refine these poses and analyze the stability of the ligand-receptor complex. nih.gov These studies have identified specific amino acid residues within the receptor's binding pocket that are crucial for interaction. For example, the methoxyindole group of this compound and 7-hydroxythis compound tends to orient towards a hydrophobic pocket formed by residues of transmembrane helix 2 (TM2) and TM3. nih.gov In contrast, the carbonyl oxygen of the methyl ester group in this compound pseudoindoxyl (MP) is positioned near residues Ile296 and Ile322. nih.gov

Docking simulations have also been employed to compare the binding affinities of various kratom alkaloids. For instance, studies have explored the interactions of 35 different kratom alkaloids with the human mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. zenodo.org Such computational screening helps to identify which alkaloids have the highest potential for pharmacological activity and receptor selectivity. zenodo.org

Beyond opioid receptors, docking studies have investigated this compound's interaction with other targets, including serotonin (B10506) receptors (like 5-HT1A and 5-HT2A) and even the HER2 receptor, a target in breast cancer research. scienceasia.orgresearchgate.netnih.gov One study predicted strong binding affinities for this compound with the 5-hydroxytryptamine receptor 2A (-9.5 kcal/mol) and orexin/hypocretin receptor type 1 (-9.3 kcal/mol). scienceasia.org In another study focusing on HER2, 7-hydroxythis compound showed a higher binding affinity (-8.77 kcal/mol) compared to this compound (-7.56 kcal/mol), forming key hydrogen bonds with residues Thr862 and Asp863. nih.gov

AlkaloidReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound Mu-Opioid Receptor (MOR)Varies by studyHis297, Ile144, Asn127, Trp133 nih.gov
7-Hydroxythis compound Mu-Opioid Receptor (MOR)Varies by studyHis297, Ile144, Asn127, Trp133 nih.gov
This compound Pseudoindoxyl Mu-Opioid Receptor (MOR)Varies by studyIle296, Ile322 nih.gov
This compound Delta-Opioid Receptor (DOR)-6.9Y129 scienceasia.org
This compound Kappa-Opioid Receptor (KOR)-8.4D138, Y320 scienceasia.org
This compound 5-HT2A Receptor-9.5Primarily hydrophobic interactions scienceasia.org
This compound HER2-7.56Thr862, Asp863, Ser783, Leu726, Val734 nih.gov
7-Hydroxythis compound HER2-8.77Leu726, Val734, Ala751, Lys753, Thr798 nih.gov

Structure-Based Design and Ligand Development

Structure-based drug design (SBDD) is a rational approach to developing new drugs that relies on the three-dimensional structure of the biological target. nih.govnih.gov This methodology is being increasingly applied to this compound research, using its unique molecular framework as a starting point for the development of novel therapeutic agents, particularly opioid receptor modulators with potentially improved properties. acs.org

The process of SBDD is iterative. nih.gov It begins with the high-resolution structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, preferably in a complex with a ligand. nih.govnih.gov This structural data provides a detailed map of the binding site, highlighting key interactions that determine ligand affinity and selectivity. saromics.com For this compound, computational models and docking studies provide this initial structural insight, suggesting a binding pose distinct from classical opioids. mssm.eduacs.org

Based on this structural understanding, medicinal chemists can design and synthesize new analogs of this compound. nih.gov The goal is to modify the parent structure to enhance desired pharmacological properties, such as potency, efficacy, and selectivity for specific receptors, while potentially reducing undesired effects. For example, researchers have synthesized analogs with substitutions at various positions on the this compound scaffold, such as C9, C10, and C12, to explore structure-activity relationships (SAR). nih.gov

One research effort involved converting this compound into a triflate intermediate to allow for palladium-catalyzed coupling reactions at the C9 position. nih.gov Similarly, the C10 and C12 positions were functionalized after selective bromination. nih.gov These synthetic efforts yielded a series of new analogs that were then pharmacologically evaluated. Such studies are crucial for elucidating which parts of the this compound molecule are essential for its activity and how modifications can tune its interaction with opioid receptors. acs.orgnih.gov The ultimate aim is to leverage the this compound scaffold to create novel, functionally biased opioid modulators that may offer better therapeutic profiles. acs.org

Predictive Modeling for Binding Profiles (e.g., PHASE protocol)

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity of chemical compounds. In the context of this compound research, these models are used to predict the binding profiles of its numerous alkaloids, helping to prioritize which compounds should be subjected to more resource-intensive experimental testing.

One notable example is the Public Health Assessment via Structural Evaluation (PHASE) protocol. nih.gov This methodology was developed to rapidly generate in silico binding profiles for compounds that lack extensive experimental data. nih.gov PHASE integrates three key components:

Structural Similarity: It quantifies how structurally similar a compound is to known controlled substances.

Target Prediction: It predicts the likely biological receptors the compound will bind to. nih.gov

Binding Affinity Estimation: It estimates the strength of the binding at the predicted receptors. nih.gov

A study utilizing PHASE evaluated 25 different kratom alkaloids. nih.gov The protocol predicted that many of these alkaloids would interact with opioid, adrenergic, and serotonin receptors. nih.gov Specifically, the model suggested that this compound and 7-hydroxythis compound are the strongest binders at the mu-opioid receptor among the tested compounds. nih.gov The in silico predictions for a subset of the alkaloids were subsequently validated through experimental radioligand binding assays, which confirmed the utility of the predictive modeling approach. nih.gov

The PHASE docking procedure predicted that this compound congeners would have binding affinities at the mu-opioid receptor in the range of approximately 50 to 10,000 nM. nih.gov The regression model also accurately predicted the increased binding affinity of pyran-fused this compound congeners like ajmalicine (B1678821) and tetrahydroalstonine. nih.gov However, predictions for oxindole (B195798) this compound congeners varied between different predictive platforms, highlighting the importance of experimental validation. nih.gov Such predictive models are invaluable for initial risk evaluation and for prioritizing experimental verification when dealing with a large number of related compounds like the alkaloids found in Mitragyna speciosa. nih.gov

Alkaloid ClassReceptorPHASE Prediction SummaryExperimental Verification
This compound Congeners Mu-OpioidStrongest binding affinity predicted for this compound and 7-hydroxythis compound. nih.govExperimentally determined binding affinity was within the predicted range. nih.gov
Pyran-Fused this compound Mu-OpioidPredicted to bind. The model accurately predicted increased binding affinity for ajmalicine and tetrahydroalstonine. nih.govPredictions were experimentally verified. nih.gov
Oxindole Congeners Mu-OpioidPredictions varied between different in silico platforms (e.g., SEAware vs. Clarity). nih.govExperimental validation is crucial due to conflicting predictions. nih.gov
Oxindole Congeners Kappa-OpioidClarity platform predicted binding for compounds 13-19, while SEAware did not. nih.govHighlights the need for experimental confirmation. nih.gov

Advanced Research Directions and Future Perspectives on Mitragynine

Exploration of Novel Mitragynine (B136389) Analogs and Derivatives

A significant frontier in this compound research is the synthesis and pharmacological investigation of novel analogs and derivatives. The goal is to fine-tune the molecule's interaction with biological targets to enhance desired therapeutic effects while minimizing unwanted side effects. Researchers are systematically modifying the this compound chemical scaffold to understand structure-activity relationships (SAR), which dictate how the molecule's shape influences its biological activity. nih.gov

Key research efforts have focused on diversifying the aromatic indole (B1671886) ring of the this compound and 7-hydroxythis compound (B600473) templates at the C9, C10, and C12 positions. nih.govacs.org For instance, scientists have replaced the naturally occurring 9-methoxy group (9-OCH₃) with various other chemical groups, including phenyl, methyl, or 3'-furanyl substituents. nih.gov The synthesis of these new molecules often begins with this compound extracted from dried kratom leaves, which then undergoes a series of chemical reactions, such as palladium-catalyzed coupling, to attach the new functional groups. nih.govbiorxiv.org

One notable study detailed the synthesis of 18 distinct analogs by modifying these positions on both the this compound and 7-hydroxythis compound scaffolds. nih.gov These efforts have yielded promising lead compounds. For example, a C9-substituted analog with a 3'-furanyl group, referred to as 6 (SC13), demonstrated potent, MOR-dependent analgesic activity comparable to morphine in mouse models but without causing significant respiratory depression, constipation, or reward-seeking behavior. nih.govacs.org Such findings suggest that it is possible to create this compound-based compounds that retain analgesic properties with a markedly improved side-effect profile, offering a new direction for the development of pain relievers. nih.gov

Modification PositionSubstituent GroupKey Synthesis MethodObserved Outcome/SignificanceReference
C9Phenyl, Methyl, 3'-FuranylPalladium-catalyzed coupling reactions on a triflate intermediate.Demonstrated partial agonism at MOR with lower efficacy than morphine; the 3'-furanyl analog (SC13) showed strong analgesia with reduced opioid liabilities. nih.govacs.orgnih.gov
C10Various groups via couplingSelective bromination at the C10 position followed by coupling reactions.Part of a systematic SAR study to explore the pharmacological profile of the this compound template. acs.orgnih.govbiorxiv.org
C12Various groups via couplingDirect bromination to create a 12-bromo this compound intermediate for subsequent coupling.Part of a systematic SAR study to explore the pharmacological profile of the this compound template. acs.orgnih.gov

Mechanistic Elucidation of this compound's Complex Polypharmacology

While it is well-established that this compound is a partial agonist at the μ-opioid receptor (MOR), it also acts as a competitive antagonist at the κ- (kappa) and δ- (delta) opioid receptors. nih.govacs.org This mixed agonist/antagonist profile at different opioid receptors is a key feature that distinguishes it from classical opioids. nih.gov Furthermore, research indicates that this compound and its primary metabolite, 7-hydroxythis compound, are G-protein biased agonists at the MOR. acs.org This means they activate the receptor's signaling pathway that leads to analgesia without significantly recruiting a protein called β-arrestin, which is associated with many of the negative side effects of opioids. acs.org

Beyond the opioid system, a growing body of evidence highlights the importance of this compound's interaction with other receptor systems. It exhibits activity at adrenergic, serotonergic, and dopaminergic receptors. openrepository.comnih.gov Specifically, this compound acts on α-2 adrenergic receptors (Aα2Rs), which are involved in descending pain modulation pathways. nih.govnih.gov In vitro studies have shown that this compound binds to human Aα2A receptors, and in vivo studies in rats suggest it acts like an Aα2R agonist. nih.govuthscsa.edu This adrenergic activity may contribute significantly to its analgesic effects. openrepository.comnih.gov Research has also documented this compound's affinity for serotonin (B10506) receptors (5-HT2C and 5-HT7) and D2 dopamine (B1211576) receptors, although the physiological significance of these interactions is still being clarified. nih.gov

Receptor SystemReceptor Subtype(s)Type of InteractionReference
Opioidμ (MOR)G-protein biased partial agonist nih.govopenrepository.comacs.org
Opioidκ (KOR), δ (DOR)Competitive antagonist nih.govacs.org
Adrenergicα-2 (Aα2R)Agonist-like activity; low-efficacy agonist nih.govnih.govuthscsa.edu
Serotonin5-HT1A, 5-HT2A, 5-HT2C, 5-HT7Binding affinity demonstrated; functional activity studied proquest.comopenrepository.comnih.gov
DopamineD2Binding affinity demonstrated nih.gov
Adenosine (B11128)A2ABinding affinity demonstrated nih.gov

Development of Advanced In Vitro Models for this compound Research

To accurately study this compound's complex actions and predict its effects in humans, researchers are moving beyond simple cell cultures to more sophisticated in vitro (laboratory-based) models. The development of these advanced models is crucial for high-throughput screening of new analogs and for detailed mechanistic studies.

Current research utilizes a variety of in vitro assays, including receptor binding and functional assays, to characterize the activity of kratom alkaloids. uthscsa.edu For example, [³⁵S]GTPγS binding assays are used to measure the activation of G-protein-coupled receptors, like opioid and adrenergic receptors, in response to this compound. nih.govuthscsa.edu Researchers also employ electrophysiological assessments in ex vivo rat brain slices to study the effects of this compound analogs on neuronal activity. acs.org

A significant challenge in studying compounds like this compound is that standard cell-based assays often have a high number of "spare" receptors (receptor reserve). acs.orgnih.gov This can make it difficult to distinguish between full and partial agonists, potentially masking the subtle but important low-efficacy profile of this compound. acs.org Therefore, a key direction is the development and use of assay systems with limited receptor reserve to more accurately determine the true efficacy of new compounds. nih.gov

Future research will likely involve the use of even more complex models, such as brain organoids or engineered tissues that better mimic the intricate cellular environment of the human brain. The Parallel Artificial Membrane Permeability Assay (PAMPA) is already being used as a high-throughput screening tool to predict the passive absorption of this compound across biological barriers, such as the gastrointestinal tract. researchgate.net

Bioengineering Applications for Sustainable this compound Production

Traditionally, this compound is obtained by extraction from the leaves of the M. speciosa plant. This method is subject to geographical and environmental variability, which can affect the alkaloid content and composition. nih.gov To overcome these limitations and ensure a consistent and scalable supply for research and potential therapeutic development, scientists are turning to bioengineering and synthetic biology.

A groundbreaking area of research is the metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, to produce this compound and its related alkaloids de novo (from scratch). nih.govbiorxiv.org This involves introducing the genes for the plant's biosynthetic pathway into the yeast's genome. Researchers have successfully reconstructed a multi-step synthetic pathway in yeast, starting from the common precursor strictosidine (B192452), to produce both this compound and its stereoisomer speciogynine (B3026189). nih.govbiorxiv.org

The elucidation of the key enzymatic steps in the plant's natural production of these alkaloids has been critical. acs.orgnih.gov By identifying the specific enzymes responsible for forming the correct molecular structure, scientists can leverage them for enzymatic production or engineer them for improved efficiency. researchgate.net These bioengineering platforms not only offer a sustainable and controllable method for producing known kratom alkaloids but also open the door to creating "new-to-nature" derivatives. biorxiv.org For example, by feeding the engineered yeast with modified precursors like fluorinated tryptamine (B22526), researchers have successfully produced fluorinated this compound analogs, demonstrating the potential of these platforms for generating novel compounds for drug discovery. nih.govbiorxiv.orgresearchgate.net

Integration of Multi-Omics Approaches in this compound Research

To capture a holistic view of this compound's biological effects, researchers are increasingly integrating "multi-omics" approaches. This involves the large-scale analysis of different types of biological molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), to understand how they change in response to this compound.

Proteomics, the study of the entire set of proteins in a biological system, has been used to investigate changes in the rat brain following this compound administration. One comparative proteomic analysis found that this compound significantly up-regulated the expression of a protein called calretinin in the brain. nih.gov This finding provides a novel molecular target for understanding the neurochemical changes induced by the alkaloid. nih.gov

Metabolomics has been applied in the context of bioengineering to improve the production of this compound in yeast. By conducting untargeted metabolomics analysis of the engineered yeast strains, scientists were able to identify unwanted shunt products, highlighting specific enzymes that could be further engineered to increase the yield of the desired alkaloids. nih.govbiorxiv.org

Q & A

Basic Research Questions

Q. How can researchers validate analytical methods for quantifying mitragynine in plant material?

  • Methodological Answer : Validation should follow guidelines such as the UNODC Guidance, which includes parameters like linearity, precision, accuracy, and limit of detection (LOD). For example, linearity can be confirmed using calibration curves (e.g., y = 8379.6490x - 775.6190 for LC-PDA), with r² ≥ 0.998. Precision is assessed via intra-day and inter-day repeatability, while accuracy is determined through recovery experiments (80–115% acceptable range) .

Q. What are the primary pharmacological mechanisms of this compound?

  • Methodological Answer : this compound acts as a partial µ-opioid receptor (MOR) agonist with higher affinity for MOR than δ- or κ-opioid receptors. Researchers should use competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition in transfected cells) to confirm receptor interactions. Molecular docking studies can further elucidate binding poses distinct from classical opioids .

Q. How do extraction techniques influence this compound yield?

  • Methodological Answer : Optimize extraction using freeze-drying followed by ultrasonic-assisted extraction with solvents like methanol:chloroform (80:20). Validate efficiency via TLC (Rf = 0.50) and LC-PDA, comparing yields across methods. For instance, gradient elution in LC improves peak separation (retention time ~3.162 min) compared to isocratic elution .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s therapeutic potential and its cardiotoxic risks?

  • Methodological Answer : Conduct in vitro assays on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess hERG channel inhibition (IC50 = 0.91–2.47 mM) and action potential duration (APD) prolongation. Pair these with in vivo models to evaluate respiratory depression thresholds, ensuring dose-response curves align with therapeutic indices .

Q. What experimental designs address variability in this compound content across kratom samples?

  • Methodological Answer : Use stratified sampling of seized kratom variants (e.g., geographic origin, processing methods). Quantify this compound via validated LC-PDA, reporting %w/w ranges (e.g., 0.37%–1.70%). Apply ANOVA to identify significant variability sources and multivariate regression to correlate alkaloid content with environmental factors .

Q. How can structure-activity relationship (SAR) studies improve this compound analogs’ safety profiles?

  • Methodological Answer : Synthesize enantiomers (e.g., (+)-mitragynine) via proline-catalyzed Mannich-Michael reactions. Test opioid activity using calcium flux assays in HEK293 cells expressing MOR. Compare binding affinities and functional responses to identify structural motifs linked to adverse effects (e.g., hERG inhibition) .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use nonlinear regression for IC50/EC50 calculations (e.g., GraphPad Prism). For behavioral studies, apply mixed-effects models to account for inter-subject variability. Include power analysis to determine sample sizes, ensuring ≥80% power for detecting clinically relevant effects .

Q. How should researchers design pharmacokinetic studies for this compound?

  • Methodological Answer : Employ LC-MS/MS to measure plasma concentrations (e.g., peak at 1.26 h, t½ = 3.85 h in rats). Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Validate assays with spiked matrices (urine/blood) to ensure precision (±15% CV) .

Data Presentation

Parameter Example Values Source
This compound %w/w in kratom0.37%–1.70%
hERG inhibition IC500.91–2.47 mM
MOR binding affinity (Ki)34.7 nM
Urinary recovery efficiency80%–115%

Key Research Gaps

  • Standardized protocols for this compound isolation and quantification.
  • Long-term toxicological studies on cardiotoxicity and neurobehavioral effects.
  • Clinical trials evaluating dose-response relationships in pain management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.